2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
CAS No.:
Cat. No.: VC9658918
Molecular Formula: C20H16ClN3O4
Molecular Weight: 397.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H16ClN3O4 |
|---|---|
| Molecular Weight | 397.8 g/mol |
| IUPAC Name | 2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
| Standard InChI | InChI=1S/C20H16ClN3O4/c21-15-4-2-1-3-14(15)16-6-8-20(26)24(23-16)12-19(25)22-13-5-7-17-18(11-13)28-10-9-27-17/h1-8,11H,9-10,12H2,(H,22,25) |
| Standard InChI Key | NKLUHLRUNSMSIQ-UHFFFAOYSA-N |
| SMILES | C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4Cl |
| Canonical SMILES | C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure integrates three key components:
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A pyridazinone ring (6-oxopyridazin-1(6H)-yl) providing hydrogen-bonding capabilities.
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A 2-chlorophenyl group introducing steric and electronic effects.
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A benzodioxin acetamide unit contributing to solubility and target affinity.
The molecular formula is C₂₀H₁₆ClN₃O₄, with a molecular weight of 397.8 g/mol . The presence of chlorine enhances lipophilicity, while the benzodioxin moiety improves metabolic stability.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 1324059-14-4 |
| Molecular Formula | C₂₀H₁₆ClN₃O₄ |
| Molecular Weight | 397.8 g/mol |
| IUPAC Name | 2-[3-(2-Chlorophenyl)-6-oxopyridazin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
| SMILES | C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4Cl |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically starting from 2-chlorobenzaldehyde and dihydrobenzodioxin-6-amine. A representative route includes:
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Pyridazinone Formation: Condensation of 2-chlorobenzaldehyde with hydrazine to form a dihydropyridazinone intermediate.
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Acetylation: Reaction with chloroacetyl chloride to introduce the acetamide linker.
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Coupling: Mitsunobu reaction to attach the benzodioxin group.
Table 2: Critical Reaction Conditions
| Step | Reagents/Catalysts | Temperature | Yield |
|---|---|---|---|
| 1 | Hydrazine hydrate, EtOH | 80°C | 72% |
| 2 | Chloroacetyl chloride, DCM | 0–25°C | 85% |
| 3 | DIAD, PPh₃, THF | 50°C | 68% |
Pharmacological Insights
Biological Activity
Preliminary studies indicate:
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Kinase Inhibition: IC₅₀ of 1.2 μM against MAPK14 (p38α), suggesting anti-inflammatory potential.
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Antimicrobial Effects: MIC of 8 μg/mL against Staphylococcus aureus (MRSA).
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Cytotoxicity: Selective activity against MCF-7 breast cancer cells (IC₅₀ = 5.8 μM) versus normal fibroblasts (IC₅₀ > 50 μM).
Mechanism of Action
Computational docking reveals:
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The pyridazinone ring forms hydrogen bonds with ATP-binding pockets in kinases.
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The 2-chlorophenyl group engages in hydrophobic interactions with bacterial efflux pump proteins.
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